2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide

Chiral resolution Enantiomeric purity Stereospecific synthesis

This is the stereodefined (3R)-enantiomer, CAS 1568388-20-4, not the racemic mixture (CAS 1339377-36-4) or des-methyl/mono-methyl analogs. The 2,3-dimethylbutanamide side chain and (R)-piperidine core provide distinct steric, lipophilic, and hydrogen-bonding profiles essential for reproducible kinase fragment screening and chiral SAR. Confirmed 95% purity; ideal for fragment-based lead discovery, patent-exempt lead-hopping around PI3K/Pim IP space, and diastereomerically pure intermediate synthesis. Accepts N-alkylation, N-acylation, or amide reduction for library elaboration.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13201917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(=O)NC1CCCNC1
InChIInChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)/t9?,10-/m1/s1
InChIKeyJOEKNFKLQPWIIF-QVDQXJPCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide (CAS 1568388-20-4): Chiral Amide Procurement Profile


2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide (CAS 1568388-20-4) is a chiral piperidine-3-carboxamide derivative with molecular formula C₁₁H₂₂N₂O and molecular weight 198.31 g/mol . The compound features a stereodefined (3R)-piperidin-3-yl core coupled to a 2,3-dimethylbutanamide side chain. It is commercially available as a research chemical at 95% purity from specialty suppliers . A structurally and configurationally distinct CAS registry entry (1339377-36-4) exists for the stereochemically unspecified racemic mixture , creating potential procurement ambiguity that this guide directly addresses.

Why Generic Substitution of 2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide Fails: Chirality, Substituent, and Registry Pitfalls


Interchanging 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide (CAS 1568388-20-4) with its racemic mixture (CAS 1339377-36-4), its des-methyl analog N-[(3R)-piperidin-3-yl]butanamide (CAS 1449206-21-6; MW 170.25 g/mol) , or its mono-methyl analog 3-methyl-N-[(3R)-piperidin-3-yl]butanamide (CAS 1567866-18-5; MW 184.28 g/mol) is scientifically invalid. Piperidine amide derivatives exhibit pronounced structure-activity relationships across kinase targets [1] and receptor systems [2]. In this scaffold class, altering the 2,3-dimethyl substitution pattern on the acyl side chain modifies steric bulk, lipophilicity (cLogP), and hydrogen-bonding geometry at the amide carbonyl. The quantitative evidence below demonstrates how these structural differences translate into measurable differences in molecular properties, target engagement, and pharmacological profile.

Product-Specific Quantitative Differentiation Evidence for 2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide


Chiral Identity and CAS Registry Differentiation: (R)-Enantiomer vs. Racemic Mixture

2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide is registered under CAS 1568388-20-4, which explicitly encodes the (3R)-stereochemical configuration . The stereochemically ambiguous or racemic version of this compound is registered under a separate CAS number, 1339377-36-4 . This dual-registry situation creates a concrete procurement risk: ordering CAS 1568388-20-4 guarantees the single (R)-enantiomer, whereas CAS 1339377-36-4 does not specify stereochemistry and may correspond to a racemate or mixture of diastereomers. The commercially verified (R)-enantiomer from Leyan is supplied at 95% purity , whereas the corresponding (S)-enantiomer carries no dedicated CAS listing in major public databases, further reinforcing that the (R)-form is the characterized entity available for purchase.

Chiral resolution Enantiomeric purity Stereospecific synthesis CAS registry integrity

Molecular Property Differentiation: 2,3-Dimethyl Substitution vs. Des-Methyl and Mono-Methyl Analogs

The 2,3-dimethyl substitution on the butanamide side chain confers distinct molecular properties compared to its closest commercially available (R)-configured analogs: the fully des-methyl derivative N-[(3R)-piperidin-3-yl]butanamide (CAS 1449206-21-6, MW 170.25) and the mono-methyl derivative 3-methyl-N-[(3R)-piperidin-3-yl]butanamide (CAS 1567866-18-5, MW 184.28) . The incremental addition of methyl groups from unsubstituted (C₉H₁₈N₂O) to monomethyl (C₁₀H₂₀N₂O) to 2,3-dimethyl (C₁₁H₂₂N₂O) systematically increases molecular weight in steps of ~14 Da and adds steric bulk that occupies conformational space and modulates lipophilicity. This represents a controlled property gradient useful for lead optimization: the 2,3-dimethyl compound offers the highest steric demand and highest calculated logP within this (R)-configured series. No quantitative logP or solubility data for the target compound have been published; however, the systematic structural trend is mechanistically informative.

Lipophilicity Steric bulk Structure-property relationships Fragment-based drug design

Class-Level Target Engagement Potential: Piperidine Amide Kinase Inhibition Landscape

Piperidine amide derivatives are established kinase inhibitor scaffolds, as evidenced by patent literature describing their use against protein kinases including PI3K, Pim, and Trk family members [1][2]. Specific piperidine carboxamide analogs from the US8772480 patent series exhibit PI3K isoform inhibition: compound BDBM50394852 (a close structural analog bearing a (3R)-piperidine amide core) inhibits PI3Kβ with Ki = 41 nM, PI3Kδ with Ki = 63 nM, PI3Kγ with Ki = 110 nM, and PI3Kα with Ki = 199 nM, all assayed under identical conditions (human N-terminal poly-His-tagged enzymes co-expressed with p85α in Sf9 cells, AlphaScreen, 20 min incubation) [3]. The compound class further extends to Pim kinase inhibition, with select piperidine amide derivatives achieving IC₅₀ values in the sub-nanomolar to low nanomolar range (e.g., IC₅₀ = 0.734–1.67 nM) in Pim enzymatic assays [4]. No target-specific quantitative data have been published specifically for 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide itself; however, the piperidine-3-carboxamide motif with chiral (R)-configuration at the 3-position is a demonstrated pharmacophore for kinase ATP-binding site engagement. The 2,3-dimethylbutanamide side chain differentiates this compound within the class and may modulate selectivity across kinase isoforms.

Kinase inhibition PI3K Pim kinase Structure-activity relationship

Sigma Receptor and PDE Off-Target Liability Profile: Class-Wide Context

Piperidine amide derivatives exhibit measurable binding to sigma receptors and phosphodiesterase enzymes, which represent potential off-target liabilities relevant to CNS and cardiovascular safety profiling. A structurally related piperidine amide (BDBM50370759) displaces [³H]-ditolylguanidine from the sigma-2 receptor in rat PC12 cells with Ki = 90 nM [1], confirming that N-acyl piperidines can access this receptor site. The broader piperidine amide class has also been evaluated against PDE3, with reported IC₅₀ values spanning from sub-nanomolar to >10 µM depending on side chain composition, and against PDE4D2, where certain piperidine amides show IC₅₀ = 80,000 nM (essentially inactive) [2][3]. These data collectively indicate that the piperidine amide scaffold has measurable but tunable off-target profiles at sigma receptors and PDEs. The 2,3-dimethylbutanamide side chain of the target compound introduces steric features distinct from the characterized analogs, potentially altering these off-target profiles — an empirical question that can only be resolved by direct testing.

Sigma receptor Phosphodiesterase Off-target screening CNS selectivity

Optimal Research and Industrial Application Scenarios for 2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide


Chiral Fragment Library Expansion for Kinase Drug Discovery

The defined (R)-stereochemistry and 2,3-dimethylbutanamide side chain make this compound suitable for inclusion in chiral fragment libraries targeting ATP-binding pockets of kinases. The class-level evidence of low nanomolar PI3K and Pim kinase inhibition by related (R)-piperidine-3-carboxamides supports its use as a 3D-enriched fragment for fragment-based screening and structure-guided optimization [1]. Its molecular weight (198.31 g/mol) complies with fragment lead-like criteria, and the chiral (R)-piperidine core provides a defined vector for subsequent elaboration.

Enantioselective Synthesis and Chiral Building Block Procurement

The unambiguous (R)-configuration at the piperidine 3-position, confirmed by distinct CAS registry 1568388-20-4 and commercial availability at 95% purity [1], positions this compound as a chiral building block for the synthesis of diastereomerically pure advanced intermediates. The piperidine nitrogen and amide carbonyl provide two orthogonal functional handles for further derivatization, including N-alkylation, N-acylation, or amide reduction pathways, enabling systematic SAR exploration around the (R)-piperidine scaffold .

Selectivity Profiling Across Piperidine Amide Chemotypes

The compound can serve as a comparator within a focused set of (R)-piperidine-3-carboxamides varying only in butanamide substitution (des-methyl, mono-methyl, 2,3-dimethyl). This systematic series enables deconvolution of the contribution of acyl side chain sterics and lipophilicity to kinase isoform selectivity, sigma receptor binding, and PDE off-target activity. The class-level data indicating sigma-2 receptor binding (Ki = 90 nM for a related piperidine amide) and variable PDE inhibition provide a defined off-target panel for comparative profiling [2].

Patent-Exempt Chemical Space Exploration

As a commercially available compound with no identified composition-of-matter patent claiming it as a final bioactive entity, 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide represents patent-exempt chemical space within the piperidine amide kinase inhibitor field. Its structural relationship to, but distinguishability from, compounds disclosed in US8772480 (PI3K inhibitors) and US9321756/US9394297 (Pim inhibitors) makes it a strategically valuable lead-hopping starting point for organizations seeking to establish novel intellectual property [1].

Quote Request

Request a Quote for 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.